5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound seems to be a derivative of 1,2,4-oxadiazole, which is a class of organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known to have various therapeutic effects and are frequently encountered in active pharmaceutical ingredients .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, a series of new 1,3,4-thiadiazoles, were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis
The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthesis methods for compounds related to 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one. For instance, Kharchenko et al. (2009) described a liquid-phase route for combinatorial synthesis of novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, showcasing a new heterocyclic system (Kharchenko, Detistov, & Orlov, 2009). Similarly, Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in synthesizing novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, further evaluating their antimicrobial activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular potential of these compounds. Akhaja and Raval (2012) synthesized tetrahydropyrimidine–isatin hybrids, evaluating their anti-tubercular and antimalarial activity (Akhaja & Raval, 2012). Moreover, compounds with 1,3,4-oxadiazole and 1,2,4-triazole heterocycles demonstrated significant antimicrobial activity against bacteria, mold, and yeast in a study by Tien et al. (2016) (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Anticancer Properties
The anticancer properties of related compounds have also been a subject of research. Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening assays, highlighting its activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Photophysical Studies
In the field of optoelectronics, photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, as seen in the work by Naik et al. (2019), indicating potential applications in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Future Directions
The future directions for the research and development of these compounds could involve the discovery and development of new compounds with potential therapeutic activity . The importance of thiophene and thiadiazole rings as scaffolds present in a wide range of therapeutic agents has driven the synthesis of a large number of novel antitumor agents .
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key players in both the peripheral and central nervous systems, influencing a variety of physiological functions.
Mode of Action
The compound interacts with the acetylcholine receptor, affecting its function . .
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor suggests that it may affect pathways related to neurotransmission . Acetylcholine is a neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning. Disruption of acetylcholine receptor function can therefore have widespread effects.
Properties
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S/c15-9-6(4-11-5-12-9)10-13-8(14-16-10)7-2-1-3-17-7/h1-5H,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCYOLVBALYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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